molecular formula C13H16O3 B1307777 Ethyl 5-oxo-5-phenylpentanoate CAS No. 73172-56-2

Ethyl 5-oxo-5-phenylpentanoate

Cat. No. B1307777
CAS RN: 73172-56-2
M. Wt: 220.26 g/mol
InChI Key: XBYIXIAOQPIYHO-UHFFFAOYSA-N
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Patent
US06605633B1

Procedure details

The expected acid is obtained in the form of a white solid with a yield of 11% by following a procedure analogous to Example 1 and starting from 4-chlorophenylhydrazine and ethyl δ-oxobenzenepentanoate.
[Compound]
Name
expected acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]N)=[CH:4][CH:3]=1.O=[C:11]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH2:12][CH2:13][CH2:14][C:15]([O:17]CC)=[O:16]>>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:8][C:11]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[C:12]2[CH2:13][CH2:14][C:15]([OH:17])=[O:16]

Inputs

Step One
Name
expected acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCCC(=O)OCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=C(NC2=CC1)C1=CC=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.